molecular formula C15H19N3O3S B2498521 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea CAS No. 847406-87-5

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea

Cat. No.: B2498521
CAS No.: 847406-87-5
M. Wt: 321.4
InChI Key: BYXVQWMXUCXMOI-UHFFFAOYSA-N
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Description

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a thiourea moiety, which is often associated with a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation of the quinoline core is achieved using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with methyl isothiocyanate under mild conditions to form the desired thiourea compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as amines or alcohols replace the thiourea group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, alcohols, under mild heating or catalytic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Thiourea derivatives with various nucleophiles.

Scientific Research Applications

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes such as kinases, inhibiting their activity and thereby affecting cellular signaling pathways.

    Pathways Involved: By inhibiting kinases, the compound can disrupt pathways involved in cell proliferation, apoptosis, and other critical cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylthiourea: Contains a phenyl group, which may alter its biological activity.

Uniqueness: 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylthiourea is unique due to its specific combination of a quinoline core and a thiourea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-16-15(22)17-7-6-9-8-10-11(20-2)4-5-12(21-3)13(10)18-14(9)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVQWMXUCXMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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